Cas no 1567086-68-3 (4-(2-Methylpropyl)piperazine-1-carbonitrile)

4-(2-Methylpropyl)piperazine-1-carbonitrile structure
1567086-68-3 structure
商品名:4-(2-Methylpropyl)piperazine-1-carbonitrile
CAS番号:1567086-68-3
MF:C9H17N3
メガワット:167.251381635666
CID:5738410
PubChem ID:104185484

4-(2-Methylpropyl)piperazine-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • EN300-1268727
    • 1567086-68-3
    • 4-(2-methylpropyl)piperazine-1-carbonitrile
    • 1-Piperazinecarbonitrile, 4-(2-methylpropyl)-
    • 4-(2-Methylpropyl)piperazine-1-carbonitrile
    • インチ: 1S/C9H17N3/c1-9(2)7-11-3-5-12(8-10)6-4-11/h9H,3-7H2,1-2H3
    • InChIKey: GNIFSOQIARLUAB-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN(C#N)CC1)CC(C)C

計算された属性

  • せいみつぶんしりょう: 167.142247555g/mol
  • どういたいしつりょう: 167.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 30.3Ų

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3(Predicted)
  • ふってん: 287.4±33.0 °C(Predicted)
  • 酸性度係数(pKa): 7.57±0.10(Predicted)

4-(2-Methylpropyl)piperazine-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1268727-250mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
250mg
$579.0 2023-10-02
Enamine
EN300-1268727-2500mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
2500mg
$1230.0 2023-10-02
Enamine
EN300-1268727-500mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
500mg
$603.0 2023-10-02
Enamine
EN300-1268727-1.0g
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
1g
$0.0 2023-06-08
Enamine
EN300-1268727-100mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
100mg
$553.0 2023-10-02
Enamine
EN300-1268727-50mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
50mg
$528.0 2023-10-02
Enamine
EN300-1268727-1000mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
1000mg
$628.0 2023-10-02
Enamine
EN300-1268727-5000mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
5000mg
$1821.0 2023-10-02
Enamine
EN300-1268727-10000mg
4-(2-methylpropyl)piperazine-1-carbonitrile
1567086-68-3
10000mg
$2701.0 2023-10-02

4-(2-Methylpropyl)piperazine-1-carbonitrile 関連文献

4-(2-Methylpropyl)piperazine-1-carbonitrileに関する追加情報

4-(2-Methylpropyl)piperazine-1-carbonitrile: An Overview of Its Properties and Applications

4-(2-Methylpropyl)piperazine-1-carbonitrile (CAS No. 1567086-68-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPPC, belongs to the class of piperazines and is characterized by its unique structural features, which include a piperazine ring and a nitrile group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 4-(2-Methylpropyl)piperazine-1-carbonitrile is defined by its molecular formula, C10H17N3, and its molecular weight of 179.26 g/mol. The compound's piperazine ring, a common motif in many pharmaceuticals, provides it with the ability to interact with various biological targets, including receptors and enzymes. The nitrile group, on the other hand, imparts additional stability and reactivity, making MPPC a versatile molecule for drug design and development.

Recent studies have explored the pharmacological properties of 4-(2-Methylpropyl)piperazine-1-carbonitrile, revealing its potential as a modulator of several important biological pathways. One notable area of research is its interaction with serotonin receptors. Serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite, is a key target for many psychiatric medications. Research has shown that MPPC can selectively bind to serotonin receptors, particularly the 5-HT2A subtype, which is implicated in conditions such as depression and anxiety.

In addition to its serotonin receptor activity, 4-(2-Methylpropyl)piperazine-1-carbonitrile has been investigated for its potential as an analgesic agent. Pain management remains a significant challenge in healthcare, and the development of new analgesics with fewer side effects is a priority. Studies have demonstrated that MPPC exhibits potent analgesic effects in animal models of pain, suggesting its potential as a novel therapeutic option for pain management.

The safety profile of 4-(2-Methylpropyl)piperazine-1-carbonitrile is another critical aspect of its evaluation. Preclinical studies have shown that MPPC has a favorable safety profile at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

The synthesis of 4-(2-Methylpropyl)piperazine-1-carbonitrile involves several well-established chemical reactions. One common synthetic route involves the reaction of 2-methylpropylamine with 1-chloro-4-cyanobenzene followed by cyclization to form the piperazine ring. This synthetic pathway is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.

In the context of drug discovery and development, MPPC represents an exciting candidate due to its unique combination of pharmacological properties. Its ability to modulate serotonin receptors and provide analgesic effects positions it as a promising lead compound for the development of new therapeutic agents. Ongoing clinical trials are expected to provide further insights into its efficacy and safety in human subjects.

Beyond its potential therapeutic applications, 4-(2-Methylpropyl)piperazine-1-carbonitrile has also been studied for its use in chemical biology research. Its selective binding properties make it a valuable tool for probing the function of specific receptors and signaling pathways in cellular systems. This application has broad implications for understanding disease mechanisms and identifying new targets for drug development.

In conclusion, 4-(2-Methylpropyl)piperazine-1-carbonitrile (CAS No. 1567086-68-3) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and safety profile, the future prospects for this compound appear promising.

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